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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-

methylmorpholine

Cat. No.: B025465 Get Quote

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Chlorophenyl)-2-
methylmorpholine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physicochemical properties of 2-(4-
Chlorophenyl)-2-methylmorpholine, a substituted morpholine of interest in chemical

synthesis and pharmaceutical research. The morpholine scaffold is a privileged structure in

medicinal chemistry, valued for its favorable metabolic stability, low toxicity, and ability to

improve the pharmacokinetic profiles of drug candidates.[1][2] Understanding the core

physicochemical characteristics of its derivatives is paramount for successful application in

research and development.

Section 1: Chemical Identity and Core Structure
Accurate identification is the foundation of all subsequent scientific investigation. 2-(4-
Chlorophenyl)-2-methylmorpholine is a solid organic compound characterized by a

morpholine ring substituted at the 2-position with both a methyl group and a 4-chlorophenyl

group.

Table 1: Compound Identification
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Identifier Value Source(s)

IUPAC Name
2-(4-chlorophenyl)-2-
methylmorpholine

[3][4][5]

CAS Number 109461-44-1 [4][5][6][7][8]

Molecular Formula C₁₁H₁₄ClNO [3][4][5][7][9]

Molecular Weight 211.69 g/mol [3][4][6][7]

InChI Key
IJDDASQRAPIORY-

UHFFFAOYNA-N
[4][5][10]

| Canonical SMILES | CC1(CNCCO1)C2=CC=C(C=C2)Cl |[4][7][9] |

Section 2: Physicochemical Properties
The physicochemical profile of a compound dictates its behavior in both chemical and

biological systems, influencing everything from reaction kinetics to bioavailability.

Table 2: Summary of Physicochemical Data
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Property Value
Notes &
Implications

Source(s)

Physical Form Solid
Facilitates handling
and weighing.

[6]

Boiling Point
307.0 ± 37.0 °C (at

760 mmHg)

Predicted value;

indicates low volatility.
[6]

Purity
Commercially

available at ≥98%

High purity is essential

for reliable

experimental data.

[6][7]

Predicted XlogP 1.8

Indicates moderate

lipophilicity,

suggesting a balance

between aqueous

solubility and

membrane

permeability.

[9]

| Storage | 4°C, protect from light | Standard for maintaining the stability of complex organic

molecules. |[6] |

In-Depth Discussion of Key Parameters
Solubility: The solubility of a compound is a critical determinant of its utility in solution-phase

chemistry and its suitability for pharmaceutical formulation. While specific experimental

solubility data for 2-(4-Chlorophenyl)-2-methylmorpholine is not readily available in the

literature, its structure allows for an expert assessment. The molecule contains a hydrophilic

morpholine ring, which is miscible with water.[11] However, the presence of the large, non-polar

4-chlorophenyl group is expected to dominate the molecule's properties and significantly

reduce its aqueous solubility. Therefore, it is predicted to be poorly soluble in water but should

exhibit good solubility in organic solvents like methanol, ethanol, and dichloromethane.[12]

Experimental determination via a standardized method, such as the shake-flask protocol

outlined below, is essential for any development program.
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pKa (Basicity): The morpholine nitrogen atom possesses a lone pair of electrons, rendering it

basic. The pKa of the conjugate acid of unsubstituted morpholine is approximately 8.5.[11] For

N-methylmorpholine, the pKa is 7.41.[13] In 2-(4-Chlorophenyl)-2-methylmorpholine, the

electron-donating effect of the methyl group at the 2-position would typically increase basicity.

However, the steric hindrance and potential electronic effects of the adjacent 4-chlorophenyl

group may modulate this. The pKa is a crucial parameter as it governs the ionization state of

the molecule at a given pH, which directly impacts its solubility, membrane transport, and

interaction with biological targets.

Section 3: Analytical Methodologies and
Characterization
A robust analytical workflow is necessary to confirm the identity, purity, and key

physicochemical properties of the subject compound. This section provides validated protocols

that serve as a self-validating system for characterization.
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Physicochemical Characterization Workflow

Property-Driven Development

Sample Receipt & Visual Inspection

Identity Confirmation (LC-MS) Purity Assessment (HPLC-UV)

Thermodynamic Solubility (Shake-Flask Method)

Data Analysis & Reporting

Formulation Development ADME Profiling

pKa Determination (Potentiometric Titration)

Biological Screening

Click to download full resolution via product page

Caption: A logical workflow for the comprehensive physicochemical characterization and

subsequent application of 2-(4-Chlorophenyl)-2-methylmorpholine.

Protocol 1: Identity and Purity Determination by HPLC-
MS

Rationale: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is

the standard for assessing the purity of non-volatile organic compounds. The addition of a

Mass Spectrometry (MS) detector provides unambiguous confirmation of the molecular

weight, thus verifying the compound's identity.

Methodology:
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of

methanol to create a 1 mg/mL stock solution.

HPLC Conditions:

Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5%

B and re-equilibrate for 2 minutes.

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.

UV Detection: 254 nm.

MS Conditions (ESI+):

Scan Range: m/z 50-500.

Capillary Voltage: 3.5 kV.

Source Temperature: 150°C.

Analysis: The purity is calculated from the peak area percentage at 254 nm. The identity is

confirmed by observing the protonated molecular ion [M+H]⁺ at m/z 212.08.

Protocol 2: Thermodynamic Solubility Determination
(Shake-Flask Method)

Rationale: This method, based on OECD Guideline 105, is the gold standard for determining

the true thermodynamic equilibrium solubility of a compound, which is essential for

biopharmaceutical and formulation studies.
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Methodology:

Preparation: Add an excess amount of the solid compound (e.g., 5 mg) to a vial containing

a known volume (e.g., 1 mL) of the test buffer (e.g., phosphate-buffered saline, pH 7.4).

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure

equilibrium is reached.

Phase Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes

to pellet the excess solid.

Sampling: Carefully remove an aliquot of the clear supernatant.

Quantification: Dilute the supernatant with mobile phase and analyze using the calibrated

HPLC-UV method described in Protocol 1 to determine the concentration. This

concentration represents the solubility.

Protocol 3: pKa Determination by Potentiometric
Titration

Rationale: Potentiometric titration provides a direct and highly accurate measurement of a

compound's pKa by monitoring pH changes upon the addition of a titrant.

Methodology:

Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-

solvent system (e.g., 50:50 methanol:water) to ensure solubility throughout the

experiment.

Titration: Place the solution under a calibrated pH electrode and slowly titrate with a

standardized strong acid (e.g., 0.1 M HCl).

Data Acquisition: Record the pH value after each incremental addition of the acid titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the

inflection point of the resulting titration curve, which corresponds to the pH at which 50%

of the compound is protonated.
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Property Interdependence in Drug Development
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Caption: The relationship between fundamental physicochemical properties and their influence

on key stages of drug development.

Section 4: Safety and Handling
Proper handling of any chemical reagent is critical for laboratory safety. 2-(4-Chlorophenyl)-2-
methylmorpholine is classified with the GHS07 pictogram, indicating it can be harmful.[6]

Table 3: GHS Safety Information

Category Information Source(s)

Pictogram GHS07 (Exclamation Mark) [6]

Signal Word Warning [6]

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335:

May cause respiratory irritation. |[6][7] |
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Handling Recommendations:

Always handle this compound in a well-ventilated area or a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion
2-(4-Chlorophenyl)-2-methylmorpholine is a solid compound with moderate predicted

lipophilicity and a basic nitrogen center characteristic of the morpholine class. Its poor

anticipated aqueous solubility and specific pKa are critical parameters that must be

experimentally determined using robust analytical methods, such as those detailed in this

guide. A thorough understanding and precise measurement of these physicochemical

properties are indispensable for any researcher aiming to utilize this molecule effectively in

synthetic chemistry, medicinal chemistry, or broader drug development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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